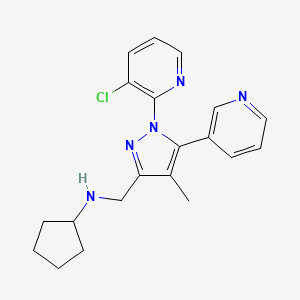

ORL1 antagonist 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H22ClN5 |

|---|---|

Molekulargewicht |

367.9 g/mol |

IUPAC-Name |

N-[[1-(3-chloro-2-pyridinyl)-4-methyl-5-pyridin-3-ylpyrazol-3-yl]methyl]cyclopentanamine |

InChI |

InChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3 |

InChI-Schlüssel |

GZENXSQONSXYLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ORL1 Antagonists

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action for antagonists of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The document details the receptor's signaling pathways, presents quantitative data for key antagonists, outlines core experimental protocols, and includes visualizations to clarify complex processes.

The ORL1 Receptor and Its Endogenous Ligand

The ORL1 receptor, encoded by the OPRL1 gene, is a G-protein coupled receptor (GPCR) belonging to the opioid receptor family.[1][2][3] Despite its structural homology to classical opioid receptors (mu, delta, and kappa), it does not bind traditional opioid ligands.[4] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[2][5][6] The N/OFQ-ORL1 system is widely distributed throughout the central nervous system and is implicated in a variety of physiological processes, including pain perception, mood, memory, and reward.[3][7][8]

Core Mechanism of Action: Competitive Antagonism

ORL1 antagonists are receptor ligands that bind to the ORL1 receptor with high affinity but lack intrinsic efficacy.[9] They do not activate the receptor's downstream signaling pathways. The primary mechanism of action is competitive antagonism , where the antagonist molecule occupies the same binding site as the endogenous agonist, N/OFQ, thereby preventing receptor activation.[9][10] By blocking the binding of N/OFQ, these antagonists inhibit the receptor's constitutive signaling cascade.

Agonist-Mediated Signaling Cascade (Inhibited by Antagonists)

Upon binding of an agonist like N/OFQ, the ORL1 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric inhibitory G-proteins, primarily of the Gi/Go family.[1][3] The dissociation of the G-protein into its Gα and Gβγ subunits initiates several downstream signaling events:

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2]

-

Modulation of Ion Channels:

-

The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[2][8] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and decreasing neuronal excitability.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs).[2] This reduces Ca2+ influx, which is critical for the release of neurotransmitters from presynaptic terminals.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: ORL1 receptor activation can also stimulate the MAPK cascade, particularly the extracellular signal-regulated kinases (ERK1/2).[5][7] This pathway is involved in longer-term cellular processes like gene expression and synaptic plasticity.

An ORL1 antagonist, by preventing the initial agonist binding, effectively blocks all of these subsequent downstream events.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling events.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of ORL1 receptor and ERK kinase in the orphanin FQ-induced nociception in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): ligand-based analysis of structural factors influencing intrinsic activity at NOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. In silico study of the structurally similar ORL1 receptor agonist and antagonist pairs reveal possible mechanism of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of ORL1 Antagonists

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP), represents a compelling target for therapeutic intervention across a range of neurological and psychiatric disorders.[1] As a member of the G protein-coupled receptor (GPCR) superfamily with structural homology to classical opioid receptors (mu, delta, and kappa), it was initially explored for its potential role in pain modulation.[2][3][4] However, its endogenous ligand, the 17-amino acid peptide N/OFQ, elicits a distinct and often opposing pharmacology to classical opioids, opening up unique therapeutic avenues.[5][6]

Blockade of the N/OFQ-ORL1 system with selective antagonists has shown promise in preclinical models for treating depression, anxiety, and substance abuse disorders, and for modulating pain and memory.[1][4][7] This guide provides a comprehensive overview of the discovery and development of ORL1 antagonists, detailing the underlying biology, key chemical series, and the experimental methodologies crucial for their evaluation.

The ORL1 Receptor and Its Signaling Pathways

The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o).[4][8] Upon activation by its endogenous ligand N/OFQ, the receptor initiates a cascade of intracellular events. The structural similarity to classical opioid receptors is reflected in its signal transduction mechanisms, which include the inhibition of adenylyl cyclase, modulation of inwardly rectifying K+ channels, and regulation of voltage-gated Ca2+ channels.[9]

Key signaling pathways activated by the ORL1 receptor include:

-

Inhibition of Adenylyl Cyclase: Activation of the Gi/o protein leads to a decrease in the production of cyclic AMP (cAMP), a critical second messenger.[10]

-

Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][9] This results in neuronal hyperpolarization and reduced neurotransmitter release.

-

MAP Kinase Activation: The ORL1 receptor can also signal through the mitogen-activated protein (MAP) kinase pathway, specifically activating ERK 1/2.[3][8] This pathway is implicated in longer-term cellular changes, including gene expression and neuroplasticity.

These signaling actions collectively contribute to the diverse physiological and pathological roles of the ORL1 system, from pain perception and mood regulation to reward and motivation.[3][7]

Caption: ORL1 receptor signaling cascade.

Discovery and Chemical Classes of ORL1 Antagonists

The search for selective ORL1 antagonists has yielded several distinct chemical classes, moving from peptide-based compounds to more drug-like small molecules with improved pharmacokinetic properties.

-

Peptide Antagonists: Early efforts focused on modifying the endogenous N/OFQ peptide. A key breakthrough was the development of [Nphe1]N/OFQ(1-13)NH2, a selective and competitive antagonist.[11] UFP-101, another peptide analog, was also developed as a valuable research tool.[12] While crucial for initial pharmacological studies, the poor bioavailability of peptides limited their therapeutic potential.

-

Non-Peptide Small Molecule Antagonists: The discovery of small molecule antagonists was a significant step forward. J-113397 was the first potent and selective non-peptide ORL1 antagonist identified, belonging to the piperidine-benzimidazolone class.[13][14][15] This compound has been instrumental in elucidating the in vivo roles of the ORL1 system.[15][16] Following this, other chemical scaffolds have been explored, leading to compounds like JTC-801 (a benzamide (B126) derivative) and LY2940094, a potent and selective antagonist that has been investigated for its effects on alcohol dependence.[17][18] More recent efforts have identified novel arylpyrazole and 4-aminoquinazoline series of antagonists.[19][20]

The development workflow for these antagonists typically follows a structured path from initial identification to preclinical candidate selection.

Caption: A typical workflow for ORL1 antagonist discovery.

Quantitative Data for Key ORL1 Antagonists

The following tables summarize the binding affinity and functional activity data for several prominent non-peptide ORL1 antagonists. This data allows for a direct comparison of their potency and selectivity.

Table 1: ORL1 Receptor Binding Affinities of Select Antagonists

| Compound | Chemical Class | Species | Ki (nM) | Selectivity vs. MOP/KOP/DOP | Reference(s) |

| J-113397 | Piperidine-benzimidazolone | Human | 1.8 | >550x / >350x / >5500x | [15] |

| Mouse | 1.1 | N/A | [15] | ||

| JTC-801 | Benzamide | Human | 44.5 | High (Specific values not stated) | [18] |

| LY2940094 | N/A | Human | 0.105 | N/A | [17] |

| Compound 31 | Arylpyrazole | Human | N/A | High selectivity reported | [19] |

Ki (Inhibition Constant): Concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay. A lower Ki indicates higher binding affinity.

Table 2: In Vitro Functional Activity of Select ORL1 Antagonists

| Compound | Assay Type | Cell Line | Potency Metric | Value (nM) | Reference(s) |

| J-113397 | [35S]GTPγS Binding | CHO-ORL1 | IC50 | 5.3 | [15] |

| cAMP Accumulation | CHO-ORL1 | pA2 | 8.7 (Kb ≈ 2.0) | [15] | |

| JTC-801 | cAMP Accumulation | HeLa-ORL1 | IC50 | 2580 | [18] |

| LY2940094 | N/A | CHO-hNOP | Kb | 0.166 | [17] |

IC50 (Half-maximal inhibitory concentration): Concentration of an antagonist that elicits a 50% inhibition of the agonist response. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Kb (Equilibrium dissociation constant): The concentration of antagonist where half of the receptors are occupied.

Key Experimental Protocols

Accurate characterization of ORL1 antagonists relies on standardized and robust experimental procedures. The following sections detail the core methodologies.

Radioligand Binding Assays

These assays determine the affinity (Ki) of a test compound for the ORL1 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the ORL1 receptor by a non-labeled antagonist.

-

Materials:

-

Cell membranes from a stable cell line expressing the human ORL1 receptor (e.g., CHO-hORL1, HEK293-hORL1).[21][22]

-

Radioligand: Typically [3H]-N/OFQ or [125I]-Tyr14-N/OFQ.

-

Test Compounds: Serial dilutions of the antagonist.

-

Non-specific binding control: A high concentration of unlabeled N/OFQ.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[21]

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate cell membranes (e.g., 20 µg protein) with a fixed concentration of the radioligand (e.g., 0.1-0.5 nM).[21][22]

-

Add varying concentrations of the test antagonist.

-

For non-specific binding determination, add a saturating concentration of unlabeled N/OFQ to separate tubes.

-

Incubate the mixture at room temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[21]

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins following receptor stimulation, providing a measure of antagonist potency (IC50 or Kb).

-

Objective: To quantify the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

-

Materials:

-

Cell membranes expressing the ORL1 receptor.

-

[35S]GTPγS.

-

A selective ORL1 agonist (e.g., N/OFQ).

-

Test Compounds: Serial dilutions of the antagonist.

-

GDP (to ensure G-proteins are in an inactive state).

-

Assay Buffer: Typically contains MgCl2 and NaCl.

-

-

Protocol:

-

Pre-incubate cell membranes with the test antagonist at various concentrations.

-

Add a fixed, sub-maximal concentration of the ORL1 agonist (e.g., N/OFQ) to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free [35S]GTPγS via rapid filtration.

-

Quantify bound radioactivity by scintillation counting.

-

Data are expressed as the percentage inhibition of the agonist-stimulated signal.

-

Determine the IC50 from the concentration-response curve. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed antagonist concentrations to calculate the pA2 or Kb value.[15]

-

In Vivo Models for Efficacy Testing

Once a compound demonstrates potent and selective in vitro activity, its efficacy is tested in relevant animal models.

-

Objective: To determine if the antagonist can reverse or block the physiological effects of N/OFQ or modulate a disease-relevant behavior.

-

Example Model 1: Antagonism of N/OFQ-induced Hyperalgesia (Tail-flick test)

-

Species: Mouse.[15]

-

Procedure:

-

Administer the test antagonist (e.g., J-113397) subcutaneously (s.c.) or via another relevant route.[15]

-

After a set pretreatment time, administer N/OFQ intracerebroventricularly (i.c.v.) to induce hyperalgesia (a lowered pain threshold).

-

Measure the tail-flick latency (time to withdraw the tail from a radiant heat source) at various time points.

-

An effective antagonist will dose-dependently inhibit the hyperalgesia (i.e., prevent the reduction in tail-flick latency) caused by N/OFQ.[15]

-

-

-

Example Model 2: Ethanol Self-Administration

-

Species: Rat.[17]

-

Procedure:

-

Train rats to self-administer ethanol by pressing a lever in an operant chamber.

-

Once stable responding is achieved, administer the test antagonist (e.g., LY2940094) orally (p.o.) prior to the session.

-

Measure the number of lever presses and the amount of ethanol consumed.

-

A therapeutically relevant antagonist is expected to reduce ethanol self-administration and seeking behavior.[17]

-

-

Preclinical and Clinical Development Pathway

The development of an ORL1 antagonist from a preclinical candidate to a marketed drug follows a standardized, multi-phase process regulated by agencies like the FDA.

Caption: Logical phases of ORL1 antagonist drug development.

Conclusion

The discovery and development of ORL1 antagonists represent a promising field in neuroscience drug discovery. The transition from early peptide-based tools to orally bioavailable, brain-penetrant small molecules has enabled a deeper understanding of the N/OFQ-ORL1 system's role in pathophysiology.[23] With robust preclinical evidence supporting their potential in treating depression, addiction, and other CNS disorders, the continued optimization of these compounds holds significant therapeutic promise.[7][17] The methodologies and data presented in this guide provide a foundational framework for researchers dedicated to advancing this exciting class of potential medicines.

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ORL-1 receptor system: are there opportunities for antagonists in pain therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]

- 6. Nociceptin - Wikipedia [en.wikipedia.org]

- 7. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]

- 13. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397). | Semantic Scholar [semanticscholar.org]

- 15. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of the nociceptin receptor (ORL-1) agonist, Ro64-6198, in tests of anxiety across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ORL1 antagonist(Vrije Universiteit Brussel) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 21. mdpi.com [mdpi.com]

- 22. pnas.org [pnas.org]

- 23. Novel ORL1-selective antagonists with oral bioavailability and brain penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to Nociceptin/Orphanin FQ: The Endogenous Ligand for the ORL1 Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Opioid Receptor-Like 1 (ORL1) receptor, now formally known as the Nociceptin Opioid Peptide (NOP) receptor, was initially identified as an "orphan" G protein-coupled receptor due to its structural similarity to classical opioid receptors but lack of affinity for their ligands. The subsequent discovery of its endogenous ligand, a 17-amino acid neuropeptide, unveiled a novel signaling system with profound implications for neuroscience and pharmacology. This peptide was independently named Nociceptin, for its modulation of pain, and Orphanin FQ (OFQ), referencing its discovery for an orphan receptor and its terminal amino acids.[1][2] This technical guide provides a comprehensive overview of Nociceptin/Orphanin FQ (N/OFQ), detailing its discovery, biochemical properties, receptor signaling pathways, and the key experimental protocols used in its characterization.

Discovery and Identification

The journey to identify the endogenous ligand for the ORL1/NOP receptor is a landmark example of "reverse pharmacology."[2][3] After the receptor was cloned in 1994 based on homology with mu, delta, and kappa opioid receptors, it was found that it did not bind known opioid peptides or alkaloids.[4] This prompted a search for its native activating molecule.

In 1995, two independent research groups successfully isolated the same 17-amino acid peptide.[1][2]

-

Meunier and colleagues purified the peptide from rat brain extracts, naming it Nociceptin .[1][2]

-

Reinscheid and colleagues isolated it from porcine pituitary extracts, naming it Orphanin FQ .[1][2]

The peptide, Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln, has structural similarities to opioid peptides, particularly dynorphin (B1627789) A, and its gene structure is similar to that of opioid peptide genes.[2][3] However, N/OFQ is highly selective for the ORL1/NOP receptor and does not bind with significant affinity to the classical opioid receptors, establishing the N/OFQ-NOP system as a distinct and parallel signaling pathway.[4][5]

Biochemical and Pharmacological Profile

N/OFQ binds to the ORL1/NOP receptor with high affinity and selectivity. Its interaction initiates a cascade of intracellular events characteristic of Gi/Go-coupled receptors.

Binding Affinity

Quantitative analysis of N/OFQ's binding to the human ORL1/NOP receptor demonstrates high affinity, typically in the picomolar to low nanomolar range. In contrast, its affinity for classical opioid receptors is several orders of magnitude lower.

| Ligand | Receptor | Binding Affinity (Ki / Kd) | Cell Type / Preparation | Reference |

| [¹²⁵I][Tyr¹⁴]Nociceptin | hORL1 | 2.1 pM (Kd) | CHO Cells | [6] |

| Nociceptin/Orphanin FQ | hORL1 | 9.0 (pKi) | Recombinant hORL1 | [7] |

| Naloxone Benzoylhydrazone | hORL1 | ~25 nM (Ki) | CHO Cells | [1] |

| Morphine | hORL1 | 36 µM (Ki) | CHO Cells | [6] |

| Naloxone | hORL1 | 24 µM (Ki) | CHO Cells | [6] |

Functional Potency

Functional assays consistently show that N/OFQ is a full agonist at the ORL1/NOP receptor, potently inducing downstream signaling events.

| Assay | Effect | Potency (IC₅₀ / EC₅₀) | Cell System | Reference |

| Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated cAMP | 70 pM (IC₅₀) | CHO-hORL1 | [6] |

| PKC Activation | Stimulation | 0.2 nM (EC₅₀) | CHO-hORL1 | [8] |

| [³⁵S]GTPγS Binding | Stimulation | N/A (2-fold increase) | CHO-hORL1 Membranes | [6] |

| MAP Kinase Activation | Stimulation | N/A (2-fold increase) | CHO-hORL1 | [6] |

Signaling Pathways

Activation of the ORL1/NOP receptor by N/OFQ initiates signaling through pertussis toxin-sensitive Gi/Go proteins.[8] This leads to several key downstream effects:

-

Inhibition of Adenylyl Cyclase : The primary and most characterized effect is the potent inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

-

Modulation of Ion Channels : N/OFQ binding leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3][4] This combined action hyperpolarizes neurons and reduces neurotransmitter release, effectively decreasing neuronal excitability.

-

MAP Kinase (MAPK) Activation : The receptor also signals through the MAPK/ERK pathway, a common route for GPCRs involved in regulating cell growth and differentiation.[6][9]

-

Phospholipase C (PLC) Activation : Some studies indicate that ORL1/NOP can activate the PLC/Ca²⁺/PKC pathway.[8]

-

Receptor Internalization : Upon prolonged agonist exposure, the ORL1/NOP receptor undergoes internalization in a clathrin- and β-arrestin-dependent manner, a key mechanism for signal desensitization and regulation.[10]

Caption: ORL1/NOP receptor signaling cascade.

Key Experimental Protocols

The characterization of the N/OFQ-NOP system relies on a suite of standard and specialized molecular pharmacology assays.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation : Culture CHO cells stably expressing the hORL1/NOP receptor. Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge to pellet membranes and resuspend in assay buffer.

-

Assay Incubation : In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled N/OFQ analog (e.g., [¹²⁵I][Tyr¹⁴]Nociceptin), and varying concentrations of the unlabeled competitor ligand (N/OFQ or test compound).

-

Incubation Conditions : Incubate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation : Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.

-

Quantification : Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G proteins by the receptor and is a direct indicator of agonist activity.

Methodology:

-

Membrane Preparation : Prepare membranes from ORL1/NOP-expressing cells as described above.

-

Assay Buffer : Use a buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl.

-

Incubation : Combine membranes, varying concentrations of the agonist (N/OFQ), and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Reaction : Incubate at 30°C for 60 minutes. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination & Separation : Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as in the binding assay.

-

Quantification : Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Emax (maximal effect).

cAMP Inhibition Assay

This assay quantifies the functional consequence of Gαi activation: the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture : Plate ORL1/NOP-expressing cells in a multi-well format.

-

Pre-treatment : Treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation : Add varying concentrations of the agonist (N/OFQ) to the cells.

-

Adenylyl Cyclase Activation : After a short pre-incubation with the agonist, stimulate the cells with a fixed concentration of forskolin (B1673556) to activate adenylyl cyclase and raise cAMP levels.

-

Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.

-

Data Analysis : Plot the cAMP levels against the log concentration of the agonist. The data will show a dose-dependent inhibition of the forskolin-stimulated cAMP production, from which an IC₅₀ value can be determined.

Conclusion

Nociceptin/Orphanin FQ is the sole endogenous ligand for the ORL1/NOP receptor, forming a signaling system with a unique pharmacological profile distinct from classical opioids. This system is widely distributed throughout the central and peripheral nervous systems and is implicated in a vast array of physiological processes, including pain modulation, anxiety, memory, and reward.[3][11][12] The detailed understanding of its biochemical properties and signaling pathways, facilitated by the robust experimental protocols outlined here, continues to drive the development of novel therapeutics targeting the N/OFQ-NOP system for a range of disorders.

References

- 1. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Nociceptin and the ORL1 receptor: pharmacology of a new opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nociceptin activation of the human ORL1 receptor expressed in Chinese hamster ovary cells: functional homology with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. karger.com [karger.com]

- 9. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nociceptin-induced internalization of the ORL1 receptor in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue distribution of the opioid receptor-like (ORL1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The nociceptin/orphanin FQ system as a target for treating alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of the ORL1 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the opioid receptor-like 1 (ORL1) receptor signaling pathway and its inhibition. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data related to ORL1 receptor antagonists.

Introduction to the ORL1 Receptor

The ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, and kappa).[1] Despite this similarity, it possesses a distinct pharmacology and does not bind traditional opioid ligands with high affinity.[1][2] The endogenous ligand for the ORL1 receptor is the 17-amino acid neuropeptide, nociceptin.[3] The ORL1 receptor system is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and learning and memory, making it a compelling target for therapeutic intervention.[2][3]

ORL1 Receptor Signaling Pathways

The activation of the ORL1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily mediated by heterotrimeric G proteins. While the canonical pathway involves the Gαi/o subunit, signaling through other G protein subtypes and downstream effectors has also been elucidated.

Canonical Gαi/o-Mediated Pathway

Upon agonist binding, the ORL1 receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[2] The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This reduction in cAMP attenuates the activity of protein kinase A (PKA).

Simultaneously, the liberated Gβγ subunit can directly modulate the activity of ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[2] Additionally, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[2]

Figure 1: Canonical ORL1 Receptor Signaling Pathway.

Non-Canonical Signaling Pathways

Beyond the classical Gαi/o pathway, the ORL1 receptor can couple to other G proteins and activate alternative signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Activation of the ORL1 receptor can lead to the stimulation of Phospholipase C (PLC), a response that is sensitive to pertussis toxin (PTX), suggesting the involvement of Gαi/o proteins.[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).[2]

The ORL1 receptor has been shown to activate all three major classes of MAPKs: Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPK.[2] This activation is primarily mediated by the Gβγ subunit and can proceed through various intermediates, including Phosphoinositide 3-kinase (PI3K), Src, and small GTPases like Ras and Rac.[2][4] The activation of these MAPK cascades can ultimately influence gene transcription by phosphorylating transcription factors such as Elk-1, c-Jun, and ATF-2.[2]

Recent evidence indicates that ORL1 receptor activation can lead to the tyrosine phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] This process may involve Janus Kinase 2 (JAK2) and components of the MAPK/ERK pathway, such as Raf-1.[2] Activated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes.

Figure 2: Non-Canonical ORL1 Receptor Signaling Pathways.

Quantitative Data for ORL1 Receptor Antagonists

A number of non-peptide antagonists for the ORL1 receptor have been developed and characterized. The following tables summarize their binding affinities (Ki) and functional potencies (IC50) from various in vitro assays.

Table 1: Binding Affinities (Ki) of Non-Peptide ORL1 Receptor Antagonists

| Compound | Receptor | Species | Ki (nM) | Reference(s) |

| J-113397 | ORL1 | Human | 1.8 | [5] |

| Mu-opioid | Human | 1000 | [5] | |

| Delta-opioid | Human | >10,000 | [5] | |

| Kappa-opioid | Human | 640 | [5] | |

| ORL1 | Mouse | 1.1 | [5] | |

| JTC-801 | ORL1 | Human | 8.2 | [6] |

| ORL1 | Human | 44.5 | [7] | |

| SB-612111 | ORL1 | Human | 0.33 | [8][9] |

| Mu-opioid | Human | 57.6 | [8] | |

| Kappa-opioid | Human | 160.5 | [8] | |

| Delta-opioid | Human | 2109 | [8] |

Table 2: Functional Antagonism (IC50) of Non-Peptide ORL1 Receptor Antagonists

| Compound | Assay | Species | IC50 (nM) | Reference(s) |

| J-113397 | [35S]GTPγS Binding | Human | 5.3 | [5][10] |

| cAMP Accumulation | Human | 26 | [11] | |

| [125I]Nociceptin Binding | Human | 2.3 | [11][12] | |

| JTC-801 | cAMP Accumulation | Human | 2580 | [7] |

| [3H]-Nociceptin Binding | Human | 94 | [6][13][14] | |

| [3H]-Nociceptin Binding | Rat | 472 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ORL1 receptor signaling and inhibition. Below are protocols for key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for the ORL1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the ORL1 receptor (e.g., from CHO or HeLa cells)

-

Radioligand (e.g., [3H]-nociceptin or [125I][Tyr14]nociceptin)

-

Test compound (unlabeled antagonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 1 µM unlabeled nociceptin)

-

96-well plates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Whole cells expressing the ORL1 receptor

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

ORL1 receptor agonist (e.g., nociceptin)

-

Test compound (antagonist)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and buffers

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin and the ORL1 receptor agonist.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced decrease in cAMP levels.

-

Determine the IC50 value from the dose-response curve.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the ORL1 receptor

-

[35S]GTPγS

-

GDP

-

ORL1 receptor agonist (e.g., nociceptin)

-

Test compound (antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (unlabeled GTPγS)

Protocol:

-

In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of the test compound.

-

Add a fixed concentration of the ORL1 receptor agonist to stimulate the receptor. For antagonist characterization, pre-incubate with the antagonist before adding the agonist.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate the IC50 value.[5][10][15]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ORL1 receptor modulation.

Materials:

-

Cells or neurons expressing ORL1 receptors and the ion channel of interest (e.g., GIRK or VGCCs)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

ORL1 receptor agonist and antagonist

Protocol:

-

Prepare the cells or tissue slices for recording.

-

Fabricate a glass micropipette with an appropriate resistance and fill it with the intracellular solution.

-

Under microscopic guidance, form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the membrane potential at a fixed value and record the ionic currents through the channels of interest.

-

Apply the ORL1 receptor agonist to the extracellular solution and record the change in current.

-

Apply the antagonist prior to the agonist to determine its ability to block the agonist-induced effect.

-

Analyze the changes in current amplitude and kinetics to characterize the modulatory effects.

Receptor Internalization Assay (Confocal Microscopy)

This assay visualizes the agonist-induced internalization of the ORL1 receptor from the cell surface.

Materials:

-

Cells stably expressing a fluorescently tagged ORL1 receptor (e.g., ORL1-GFP)

-

Glass-bottom culture dishes or chambered coverglass

-

Confocal microscope

-

ORL1 receptor agonist and antagonist

-

Cell culture medium and buffers

Protocol:

-

Seed the cells expressing the fluorescently tagged ORL1 receptor onto the imaging dishes.

-

Before imaging, replace the culture medium with an appropriate imaging buffer.

-

Acquire baseline images of the receptor distribution, which should be predominantly at the plasma membrane.

-

Add the ORL1 receptor agonist to the cells and acquire time-lapse images to monitor the translocation of the receptor from the cell surface to intracellular compartments (endosomes).

-

To test for antagonism, pre-incubate the cells with the antagonist before adding the agonist and observe if internalization is blocked.

-

Quantify the degree of internalization by measuring the change in fluorescence intensity at the plasma membrane versus the intracellular region over time.[1][16][17]

Conclusion

The ORL1 receptor signaling pathway presents a complex and multifaceted system with significant potential for therapeutic targeting. A thorough understanding of its canonical and non-canonical signaling cascades, coupled with robust and well-defined experimental methodologies, is paramount for the successful development of novel ORL1 receptor antagonists. This guide provides a foundational framework of quantitative data and detailed protocols to aid researchers and drug development professionals in their pursuit of new treatments for a variety of neurological and physiological disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. karger.com [karger.com]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligand-regulated internalization of the opioid receptor-like 1: a confocal study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nociceptin/Orphanin FQ-NOP Receptor System: An In-depth Technical Guide to its Physiological Roles

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, constitute a unique branch of the opioid system with a distinct and complex physiological profile. Unlike classical opioid receptors, the N/OFQ-NOP system does not mediate analgesia at the supraspinal level in rodents and lacks reinforcing properties, making it an attractive target for therapeutic development. This technical guide provides a comprehensive overview of the physiological roles of the N/OFQ-NOP system, detailing its involvement in pain modulation, anxiety and depression, reward and addiction, cardiovascular function, and learning and memory. This document includes detailed experimental protocols for key assays, quantitative data summaries in tabular format, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this promising therapeutic target.

NOP Receptor Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins.[1] Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events that modulate neuronal activity and various physiological processes.

Upon agonist binding, the Gα subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit dissociates and directly modulates ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly of the N-type.[1][3] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.[4]

The NOP receptor can also signal through other pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.[1][5] Furthermore, agonist binding leads to G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the NOP receptor, subsequent β-arrestin recruitment, and receptor internalization, which is a key mechanism for regulating receptor signaling and desensitization.[1][3]

Physiological Roles of the N/OFQ-NOP System

The widespread distribution of N/OFQ and the NOP receptor throughout the central and peripheral nervous systems underlies their involvement in a diverse range of physiological functions.

Pain Modulation

The role of the N/OFQ-NOP system in pain is complex and site-dependent.

-

Supraspinal Effects: In rodents, intracerebroventricular (i.c.v.) administration of N/OFQ can produce hyperalgesia or anti-analgesic effects, antagonizing the effects of classical opioids.[6][7]

-

Spinal Effects: In contrast, intrathecal (i.t.) administration of N/OFQ and NOP agonists generally produces analgesia in various pain models, including acute and chronic pain states.[6][8]

-

Peripheral Effects: At the periphery, NOP receptor activation on primary afferent neurons can inhibit the release of pro-inflammatory neuropeptides, contributing to analgesia.[8]

Table 1: Quantitative Data on N/OFQ-NOP System in Pain Modulation

| Compound | Animal Model | Administration Route | Dose Range | Effect | Reference |

| N/OFQ | Mouse (Tail-flick) | i.t. | 0.1 - 10 nmol | Dose-dependent antinociception | [7] |

| N/OFQ | Rat (Neuropathic pain) | i.t. | 1 nmol | Attenuation of mechanical allodynia | [9] |

| Ro 64-6198 | Rat (Neuropathic pain) | i.t. | 10 - 100 nmol | Antiallodynic effect | [9] |

| UFP-112 | Mouse (Tail-flick) | i.t. | 10 - 100 pmol | Potent and long-lasting antinociception | [10] |

Anxiety and Depression

The N/OFQ-NOP system is a key modulator of stress, anxiety, and mood.

-

Anxiety: NOP receptor agonists generally exhibit anxiolytic-like effects in various preclinical models, such as the elevated plus-maze and conditioned defensive burying tests.[11][12][13] Central administration of N/OFQ has been shown to reduce anxiety-like behaviors, particularly under stressful conditions.[11]

-

Depression: Conversely, NOP receptor antagonists have demonstrated antidepressant-like effects in rodent models.[10] Clinical studies have also shown elevated plasma N/OFQ levels in patients with major depressive disorder.[10]

Table 2: Quantitative Data on N/OFQ-NOP System in Anxiety Models

| Compound | Animal Model | Assay | Administration Route | Dose | Effect on Anxiety-like Behavior | Reference |

| N/OFQ | Rat | Elevated Plus Maze | i.c.v. | 1 nmol | Anxiolytic (after tolerance to hypolocomotion) | [8] |

| N/OFQ | Rat | Elevated Plus Maze | i.c.v. | 0.5, 1, 2 µg | Dose-dependent increase in open arm time | [2] |

| Ro 64-6198 | Rat | Elevated Plus Maze | i.p. | 3 mg/kg | Anxiolytic | [6] |

Reward and Addiction

The N/OFQ-NOP system plays a significant inhibitory role in reward pathways, making NOP receptor agonists potential candidates for the treatment of substance use disorders.

-

Attenuation of Reward: N/OFQ and synthetic NOP agonists have been shown to block the rewarding effects of various drugs of abuse, including opioids, psychostimulants, and alcohol, in conditioned place preference (CPP) and self-administration paradigms.[12][14][15]

-

Dopamine (B1211576) Modulation: This anti-reward effect is, at least in part, mediated by the inhibition of dopamine release in the nucleus accumbens, a key brain region in the reward circuitry.[12][14][16]

Table 3: Quantitative Data on N/OFQ-NOP System in Reward and Addiction Models

| Compound | Animal Model | Assay | Administration Route | Dose | Effect | Reference |

| N/OFQ | Rat | Morphine-induced DA release (NAcc) | i.c.v. | 10 nmol | Inhibition of dopamine release | [16] |

| Ro 64-6198 | Mouse | Morphine CPP | i.p. | 1 mg/kg | Blockade of acquisition | [7] |

| Ro 64-6198 | Rat | Alcohol self-administration | i.p. | 1-10 mg/kg | Reduction in alcohol intake | [6] |

Cardiovascular and Renal Function

The N/OFQ-NOP system exerts significant control over cardiovascular and renal physiology.

-

Cardiovascular Effects: Central (i.c.v.) administration of N/OFQ in conscious rats produces hypotension and bradycardia.[1] Intravenous (i.v.) bolus injection of N/OFQ also leads to a dose-dependent decrease in blood pressure and heart rate.[1]

-

Renal Effects: I.v. infusion of N/OFQ induces a profound water diuresis (aquaresis) without significantly altering electrolyte excretion.[1]

Table 4: Quantitative Data on N/OFQ-NOP System in Cardiovascular Function

| Compound | Animal Model | Administration Route | Dose | Effect on Mean Arterial Pressure | Effect on Heart Rate | Reference |

| N/OFQ | Conscious Rat | i.v. bolus | 10 nmol/kg | ↓ ~20 mmHg | ↓ ~100 bpm | [17] |

| N/OFQ | Conscious Rat | i.v. bolus | 30 nmol/kg | ↓ ~35 mmHg | ↓ ~150 bpm | [17] |

| AT-039 | Conscious Rat | i.v. bolus | 100 nmol/kg | Significant decrease | Significant decrease | [1] |

Learning and Memory

The N/OFQ-NOP system has a modulatory role in cognitive processes, with NOP receptor activation generally impairing learning and memory.

-

Memory Impairment: Administration of N/OFQ or NOP agonists has been shown to impair performance in various learning and memory tasks, including the Morris water maze and passive avoidance tests.[18]

-

Antagonists and Memory Enhancement: Conversely, NOP receptor antagonists can reverse these deficits and, in some cases, enhance cognitive function.[18]

Table 5: Quantitative Data on N/OFQ-NOP System in Learning and Memory

| Compound | Animal Model | Assay | Administration Route | Dose | Effect on Memory | Reference |

| N/OFQ | Mouse | Elevated T-Maze | i.c.v. | 0.1 and 1 nmol | Impaired retention (amnesia) | [19] |

| NOP(-/-) Rats | Rat | Morris Water Maze | - | - | Increased escape latency (impaired learning) | [20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the N/OFQ-NOP system. Below are protocols for key in vitro and in vivo assays.

In Vitro Assays

This assay measures the functional activation of NOP receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Materials:

-

Cell membranes expressing NOP receptors (e.g., from CHO or HEK293 cells)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Test compounds and reference agonist (e.g., N/OFQ)

-

Scintillation cocktail and microplate scintillation counter

Procedure:

-

Prepare membrane homogenates from cells overexpressing the NOP receptor.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of membrane suspension (10-20 µg protein/well).

-

Add 50 µL of GDP (final concentration 10-30 µM).

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

This assay is used to measure NOP receptor activation in cells co-expressing a promiscuous Gα subunit (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.

Materials:

-

CHO or HEK293 cells stably co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds and reference agonist (e.g., N/OFQ)

-

Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add the test compound at various concentrations and immediately measure the change in fluorescence intensity over time.

-

Data are typically expressed as the peak fluorescence response over baseline.

In Vivo Assays

This is a common behavioral test to assess spinal nociception. The latency for an animal to withdraw its tail from a noxious heat source is measured.

Materials:

-

Tail-flick apparatus with a radiant heat source

-

Animal restrainers (for rats or mice)

-

Test compounds and vehicle control

Procedure:

-

Acclimatize the animal to the restrainer for several days before testing.

-

On the test day, place the animal in the restrainer.

-

Focus the radiant heat source on a specific point on the animal's tail (e.g., 3-4 cm from the tip).

-

Activate the heat source and start a timer simultaneously.

-

The timer stops automatically when the animal flicks its tail away from the heat. Record this latency.

-

A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Administer the test compound (e.g., via i.t. or i.p. injection) and measure the tail-flick latency at various time points post-injection.

-

Data are often expressed as the maximum possible effect (%MPE).

This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Materials:

-

Elevated plus-maze apparatus (two open arms and two enclosed arms)

-

Video tracking system and software

-

Test compounds and vehicle control

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the test.

-

Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera and analyze the footage to determine the time spent in and the number of entries into the open and closed arms.

-

An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

The N/OFQ-NOP system represents a multifaceted and promising target for the development of novel therapeutics. Its unique pharmacological profile, distinct from classical opioid systems, offers the potential for developing non-addictive analgesics, anxiolytics, and treatments for substance use disorders. The detailed understanding of its signaling pathways and physiological roles, as outlined in this guide, provides a solid foundation for further research and drug discovery efforts. Future investigations should focus on the development of selective NOP receptor ligands with improved pharmacokinetic properties and the elucidation of the precise molecular mechanisms underlying the diverse physiological effects of this intriguing system. The continued exploration of biased agonism at the NOP receptor may also pave the way for designing drugs with more specific therapeutic actions and fewer side effects.

References

- 1. Cardiovascular and renal effects of novel non-peptide nociceptin opioid peptide (NOP) receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification of anxiety-like behaviors by nociceptin/orphanin FQ (N/OFQ) and time-dependent changes in N/OFQ-NOP gene expression following ethanol withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of a systemically active ORL-1 agonist, Ro 64-6198, on the acquisition, expression, extinction, and reinstatement of morphine conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like effects of nociceptin/orphanin FQ in the elevated plus maze and in the conditioned defensive burying test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presynaptic Opioid and Nicotinic Receptor Modulation of Dopamine Overflow in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autoradiography [fz-juelich.de]

- 13. researchgate.net [researchgate.net]

- 14. The orphanin receptor agonist RO 64-6198 does not induce place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of nociceptin/orphanin FQ on venous tone in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Nociceptin/Orphanin FQ (NOP) Receptor Antagonists: A Technical Guide for Neuroscience Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, represents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Unlike classical opioid receptors, the N/OFQ-NOP system exhibits a distinct pharmacological profile, offering the potential for novel analgesics with a reduced side-effect profile, as well as new treatments for depression, anxiety, and substance abuse disorders. This technical guide provides a comprehensive overview of NOP receptor antagonists, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical signaling pathways and workflows to support ongoing research and drug development efforts.

Core Concepts: The NOP Receptor and its Antagonists

The NOP receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems.[1] Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide.[1] The activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.[2] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[2][3]

The development of selective NOP receptor antagonists has been instrumental in elucidating the physiological and pathophysiological roles of the N/OFQ-NOP system. These antagonists have shown promise in preclinical models of pain, depression, and Parkinson's disease.[1][4] This guide will focus on some of the most well-characterized non-peptide and peptide-based NOP receptor antagonists.

Quantitative Data Summary of Key NOP Receptor Antagonists

The following tables summarize the binding affinity and functional potency of several key NOP receptor antagonists. This data is crucial for comparing the pharmacological profiles of these compounds and selecting the appropriate tools for specific research applications.

Table 1: Binding Affinity (Ki) of NOP Receptor Antagonists

| Compound | Receptor | Species | Ki (nM) | Reference |

| J-113397 | Human ORL1 | Recombinant | 1.8 | [4] |

| Human µ-opioid | Recombinant | 1000 | [4] | |

| Human δ-opioid | Recombinant | >10,000 | [4] | |

| Human κ-opioid | Recombinant | 640 | [4] | |

| Mouse ORL1 | Brain | 1.1 | [4] | |

| SB-612111 | Human ORL1 | Recombinant | 0.33 | [5] |

| Human µ-opioid | Recombinant | 57.6 | [5] | |

| Human κ-opioid | Recombinant | 160.5 | [5] | |

| Human δ-opioid | Recombinant | 2109 | [5] | |

| [Nphe1,Arg14,Lys15]N/OFQ-NH2 (UFP-101) | Human ORL1 | Recombinant | pKi 10.2 | [6] |

| Opioid Receptors | Recombinant | >3000-fold selectivity | [6] |

Table 2: Functional Antagonist Potency (IC50/pA2) of NOP Receptor Antagonists

| Compound | Assay | Species/System | IC50 (nM) / pA2 | Reference |

| J-113397 | [³⁵S]GTPγS Binding | CHO-ORL1 cells | 5.3 | [4] |

| cAMP Accumulation | CHO-ORL1 cells | 26 | [2] | |

| [Nphe1,Arg14,Lys15]N/OFQ-NH2 (UFP-101) | [³⁵S]GTPγS Binding | CHO-hNOP cells | pA2 9.1 | [6] |

| cAMP Accumulation | CHO-hNOP cells | pA2 7.1 | [6] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of NOP receptor antagonists. The following sections provide overviews of key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.[7][8]

Objective: To measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the NOP receptor.

General Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the NOP receptor in a suitable buffer and centrifuge to isolate the membrane fraction.[9]

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ) and varying concentrations of the unlabeled antagonist.[9]

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[7]

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation following receptor stimulation and is used to determine the potency of antagonists.[11][12]

Objective: To measure the antagonist's ability to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

General Procedure:

-

Membrane Preparation: Prepare cell membranes containing the NOP receptor as described for the radioligand binding assay.[13]

-

Incubation: Incubate the membranes with the antagonist, a sub-maximal concentration of a NOP receptor agonist (e.g., N/OFQ), GDP, and [³⁵S]GTPγS.[13][14]

-

Separation: Separate the [³⁵S]GTPγS-bound G proteins from the unbound nucleotide by filtration.[11]

-

Detection: Quantify the radioactivity on the filters.[13]

-

Data Analysis: Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.[4]

cAMP Accumulation Assay

This assay assesses the functional consequence of NOP receptor activation on the downstream signaling molecule, cyclic AMP (cAMP).[15][16]

Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.

General Procedure:

-

Cell Culture: Use cells stably or transiently expressing the NOP receptor.

-

Stimulation: Pre-treat the cells with the antagonist, followed by stimulation with a NOP receptor agonist in the presence of an adenylyl cyclase activator like forskolin.[2]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., based on competitive immunoassay or bioluminescence).[15][17]

-

Data Analysis: Determine the IC50 of the antagonist to reverse the agonist-induced decrease in cAMP levels.[2]

Mouse Tail-Flick Test

This is a common in vivo assay to assess the analgesic or hyperalgesic effects of compounds.[1][18]

Objective: To evaluate the effect of a NOP receptor antagonist on the nociceptive response to a thermal stimulus.

General Procedure:

-

Animal Acclimatization: Acclimatize mice to the testing environment.[19]

-

Drug Administration: Administer the NOP receptor antagonist via the desired route (e.g., subcutaneous, intracerebroventricular).[4]

-

Nociceptive Testing: Apply a focused beam of radiant heat to the mouse's tail and measure the latency to a rapid flick of the tail.[18][19] A cut-off time is used to prevent tissue damage.[19]

-

Data Analysis: Compare the tail-flick latencies between vehicle-treated and antagonist-treated groups. The test can also be used to assess the antagonist's ability to block agonist-induced changes in nociception.[4]

Visualizing the Core Mechanisms

Diagrams are provided below to illustrate the key signaling pathways and a typical experimental workflow.

Caption: ORL1 (NOP) Receptor Signaling Pathway.

References

- 1. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay Protocol [promega.sg]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. GloSensor™ cAMP Assay Protocol [promega.com]

- 18. Tail flick test - Wikipedia [en.wikipedia.org]

- 19. web.mousephenotype.org [web.mousephenotype.org]

The Architecture of Antagonism: A Technical Guide to Non-Peptide ORL1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, stands as a compelling target in contemporary pharmacology. As a member of the opioid receptor family, it shares structural homology with the classical mu, delta, and kappa opioid receptors. However, its distinct pharmacology and the unique physiological roles of its endogenous ligand, N/OFQ, have set it apart. The N/OFQ-ORL1 system is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Consequently, the development of selective ORL1 receptor antagonists has emerged as a promising avenue for novel therapeutics. This technical guide provides an in-depth exploration of the core structures of non-peptide ORL1 antagonists, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of associated signaling pathways and workflows.

Core Structures of Non-Peptide ORL1 Antagonists

The quest for non-peptide ORL1 antagonists has yielded several distinct chemical scaffolds. These compounds have been developed through high-throughput screening and subsequent structure-activity relationship (SAR) studies. Below are some of the key structural classes.

Benzimidazolinone Derivatives

The benzimidazolinone scaffold was one of the first to yield a potent and selective non-peptide ORL1 antagonist. The archetypal compound in this class is J-113397 . SAR studies on this series have highlighted the importance of the piperidine (B6355638) N-substituent and the stereochemistry of the piperidine ring for high affinity and selectivity.[1]

Quinolone and Benzamide (B126) Derivatives

Another significant class of ORL1 antagonists is based on a quinolone and benzamide framework. JTC-801 is a well-characterized example from this class, demonstrating potent and orally active antagonist properties.[1][2]

Spiro-piperidine Derivatives

More recent efforts have focused on spiropiperidine-based antagonists. These compounds often feature a biarylmethyl group attached to the piperidine nitrogen, which has been shown to be a key determinant of potency. Systematic modifications of this scaffold have led to the discovery of highly potent and selective antagonists.[3]

Other Piperidine and Benzimidazole (B57391) Derivatives

A diverse range of other piperidine and benzimidazole derivatives have also been explored. These studies have investigated the impact of various substituents on the core structures to optimize potency, selectivity, and pharmacokinetic properties.[4][5][6]

Data Presentation: Quantitative Analysis of ORL1 Antagonists

The following tables summarize the in vitro binding affinities and functional potencies of representative non-peptide ORL1 antagonists from different structural classes. This data allows for a direct comparison of their pharmacological profiles.

| Compound | Structural Class | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |

| J-113397 | Benzimidazolinone | human ORL1 | 1.8 | 5.3 ([³⁵S]GTPγS binding) | [7] |

| human mu-opioid | >1000 | - | [7] | ||

| human delta-opioid | >10000 | - | [7] | ||

| human kappa-opioid | 640 | - | [7] | ||

| JTC-801 | Quinolone/Benzamide | human ORL1 | 44.5 | 2580 (cAMP accumulation) | [1][2] |

| Compound 37 | Spiro-piperidine | human ORL1 | 1.1 | 2.5 (GTPγS binding) | [3] |

| human mu-opioid | >10000 | - | [3] | ||

| human kappa-opioid | >10000 | - | [3] | ||

| Compound 28 | Benzimidazole | human ORL1 | 2.5 | 6.5 (GTPγS binding) | [5] |

Signaling Pathways of the ORL1 Receptor

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the ORL1 receptor by its endogenous ligand N/OFQ initiates several downstream signaling cascades. Non-peptide antagonists block these pathways by preventing N/OFQ from binding to and activating the receptor.

Experimental Protocols

The characterization of non-peptide ORL1 antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the ORL1 receptor. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human ORL1 receptor (e.g., CHO-hORL1 or HEK293-hORL1).

-

Radioligand: Typically [³H]-Nociceptin or [¹²⁵I]-Tyr¹⁴-Nociceptin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).

-

Test Compounds: Serial dilutions of the non-peptide antagonist.

-